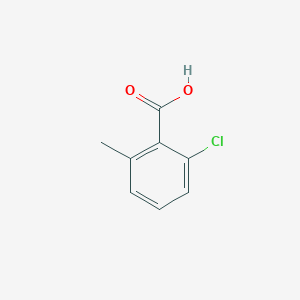

2-Chloro-6-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFMMQYDPGCYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175600 | |

| Record name | o-Toluic acid, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21327-86-6 | |

| Record name | 2-Chloro-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21327-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluic acid, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021327866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluic acid, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-6-METHYLBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 2-Chloro-6-methylbenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 21327-86-6

This in-depth technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzoic acid, a key chemical intermediate with significant applications in pharmaceutical synthesis and scientific research. This document details its chemical and physical properties, provides an illustrative synthetic protocol, and outlines its role in relevant biological pathways, offering valuable insights for professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound, with the CAS number 21327-86-6, is a substituted benzoic acid derivative.[1][2][3][4] Its molecular structure features a chlorine atom and a methyl group attached to the benzene (B151609) ring, ortho and meta to the carboxylic acid group, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its utility in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 21327-86-6 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol [4] |

| Appearance | White to off-white crystalline solid[1] |

| Water Solubility | 651 mg/L at 25 °C[2] |

| InChI Key | CEFMMQYDPGCYMG-UHFFFAOYSA-N[1][3] |

| SMILES | Cc1cccc(Cl)c1C(=O)O |

Synthesis of this compound: An Illustrative Experimental Protocol

The following section details a representative experimental protocol for the synthesis of this compound. This method is provided for illustrative purposes and may require optimization based on specific laboratory conditions and available starting materials.

Objective: To synthesize this compound from 2-chloro-6-methylaniline (B140736).

Materials:

-

2-chloro-6-methylaniline

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Copper(I) cyanide

-

Sodium hydroxide (B78521)

-

Sulfuric acid

-

Diethyl ether

-

Sodium sulfate

-

Standard laboratory glassware and equipment

Methodology:

-

Diazotization of 2-chloro-6-methylaniline:

-

Dissolve 2-chloro-6-methylaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the evolution of nitrogen gas.

-

-

Hydrolysis of the Nitrile:

-

Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate nitrile to the corresponding carboxylate.

-

Heat the mixture under reflux until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with concentrated sulfuric acid to precipitate the crude this compound.

-

-

Purification:

-

Filter the crude product and wash with cold water.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

-

The workflow for this synthesis is visualized in the diagram below.

Role in Signaling Pathways and Drug Development

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structural features allow for its incorporation into larger, more complex molecules that can interact with specific biological targets. For instance, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes or as ligands for specific receptors.

The logical relationship for its application in drug discovery is outlined below.

References

An In-depth Technical Guide to 2-Chloro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-6-methylbenzoic acid (CAS No. 21327-86-6). It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details its physicochemical characteristics, spectral data, relevant experimental protocols, and safety information to support its application in research and development.

Core Compound Data

This compound is an aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a chlorine atom at position 2 and a methyl group at position 6.[2] These substitutions influence the compound's reactivity and physical properties.[2] It typically appears as a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1] |

| CAS Number | 21327-86-6 | [1] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 103-105 °C | |

| Boiling Point | 289.9 ± 20.0 °C (Predicted) | |

| Solubility | Water: 651 mg/L at 25 °C. Soluble in organic solvents like ethanol, acetone, and ether. | [1][2] |

| pKa | 2.63 ± 0.31 (Predicted) | |

| Density | 1.310 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 129.2 °C |

Chemical Reactivity and Synthesis

This compound serves as a versatile building block in organic synthesis.[1] The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group, along with the carboxylic acid functionality, allows for a range of chemical transformations. It can participate in electrophilic aromatic substitution reactions.[2]

This compound is often used as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][2] For example, it is a precursor in the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid, a valuable building block in medicinal chemistry.[3]

Two primary methods for its preparation on a larger scale include a process based on nucleophilic aromatic substitution starting from 2-chloro-6-fluorobenzaldehyde, and another based on the carbonylation of 3-chloro-2-iodotoluene.[4] Both methods are designed for scalability and do not require the isolation of intermediates.[4]

Spectral Data

-

Infrared (IR) Spectroscopy: IR spectral data for this compound is available and can be used for compound identification.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available for this compound, which are crucial for structural elucidation.[7]

-

Mass Spectrometry (MS): Mass spectral data is also available, providing information on the compound's molecular weight and fragmentation patterns.[7]

Experimental Protocols

A. Synthesis of this compound

A general laboratory-scale synthesis involves the oxidation of 2-chloro-6-methylbenzaldehyde.[4] Another common method involves the reaction of 2-chloro-6-methylbenzene in the presence of a strong acid like sulfuric acid.

B. Protocol for Nitration of this compound

This protocol describes the regioselective nitration of this compound to yield 2-chloro-6-methyl-4-nitrobenzoic acid, a key step in the synthesis of other valuable intermediates.[3] The directing effects of the ortho-chloro and para-methyl groups favor the introduction of the nitro group at the C4 position.[3]

Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool 50 mL of concentrated sulfuric acid to 0-5 °C using an ice bath.[3]

-

Slowly add 10.0 g of this compound to the cold sulfuric acid while stirring to ensure complete dissolution.[3]

-

In a separate flask, prepare a nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[3]

-

Add the nitrating mixture dropwise to the solution of this compound over 30-45 minutes, ensuring the reaction temperature is maintained below 10 °C.[3]

-

After the addition is complete, allow the reaction to proceed for a specified time, monitoring its progress via an appropriate analytical technique like TLC.

Caption: Synthetic pathway for 2-Amino-6-methyl-4-nitrobenzoic acid.

Caption: A generalized workflow for a chemical synthesis experiment.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed [5]

-

Causes serious eye damage [5]

-

May cause skin irritation [5]

-

May cause respiratory irritation [5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[2] Use in a well-ventilated area.[8] Wash hands thoroughly after handling.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[8]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth and call a poison center or doctor. If on skin, wash with plenty of water.

This guide is intended for use by trained professionals and is not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 21327-86-6: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(21327-86-6) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-6-methylbenzoic acid, an aromatic carboxylic acid utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details quantitative physical data, outlines the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

This compound is a white to off-white crystalline solid.[2][3] Its chemical structure consists of a benzoic acid backbone with a chlorine atom and a methyl group at the 2 and 6 positions, respectively.[2] This substitution pattern influences its reactivity and physical characteristics.

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Notes |

| Molecular Formula | C₈H₇ClO₂ | [1][3][4] |

| Molecular Weight | 170.59 g/mol | [3][5][4] |

| Melting Point | 103-105 °C | [3][6] |

| Boiling Point | 289.9 ± 20.0 °C | Predicted |

| Density | 1.310 ± 0.06 g/cm³ | Predicted[3] |

| Water Solubility | 651 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble | In ether, alcohols, and acetone[2][3] |

| pKa | 2.63 ± 0.31 | Predicted[1][3] |

| Appearance | White to off-white crystalline solid | [2][3] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7] For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus.[10]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Methodology: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A small quantity of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[13]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.[14]

-

Heating: The apparatus is heated gently.[13] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[14]

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of organic compounds is typically tested in a range of solvents of varying polarity.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[15]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions.[15]

-

Mixing: The test tube is shaken vigorously after each addition of the solvent for a set period (e.g., 60 seconds).[15][16]

-

Observation: The compound is classified as soluble if it dissolves completely. If it does not, it is deemed insoluble in that solvent.[16] This process is repeated with various solvents, including 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol (B145695) and diethyl ether, to determine its solubility profile.[15]

Density is the mass of a substance per unit volume.[17]

Methodology: Volumetric Flask Method

-

Mass of Empty Flask: A clean, dry volumetric flask of a known volume is weighed accurately (W1).[17]

-

Mass of Flask with Water: The flask is filled to the calibration mark with distilled water and weighed again (W2). The density of water at the experimental temperature is known.

-

Mass of Flask with Sample: The flask is emptied, dried, and filled to the mark with the liquid organic compound (if molten) or a known volume of a solution with a known concentration of the solid, and weighed (W3).[17]

-

Calculation: The density is calculated using the formula: Density = Mass / Volume. The volume can be determined from the mass and known density of water.

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of the acidic compound with a known concentration is prepared in a suitable solvent, typically a mixture of water and an organic solvent if the compound has low water solubility.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.[18]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.[18]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[18]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an organic compound such as this compound.

Caption: Workflow for physical property characterization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 21327-86-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Chloro-6-methylbenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzoic acid, a substituted aromatic carboxylic acid with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its molecular structure, physicochemical properties, spectroscopic data, and synthetic methodologies. A hypothetical biological signaling pathway is also presented based on the activity of structurally related compounds.

Core Compound Data

This compound is a benzoic acid derivative with a chlorine atom and a methyl group substituted at positions 2 and 6 of the benzene (B151609) ring, respectively.[1] This substitution pattern significantly influences the compound's chemical reactivity and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound typically appears as a white to off-white crystalline solid and exhibits solubility in organic solvents such as ethanol (B145695) and acetone, with limited solubility in water.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [2][3][4] |

| CAS Number | 21327-86-6 | [3][4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 103-105 °C | [5] |

| Boiling Point | 289.9 ± 20.0 °C (Predicted) | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | |

| pKa | 2.63 ± 0.31 (Predicted) | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

| ~11-13 | Singlet | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~138 | Aromatic carbon (C-6) |

| ~135 | Aromatic carbon (C-2) |

| ~132 | Aromatic carbon (C-4) |

| ~129 | Aromatic carbon (C-5) |

| ~128 | Aromatic carbon (C-3) |

| ~126 | Aromatic carbon (C-1) |

| ~20 | Methyl carbon (-CH₃) |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary efficient methods have been reported: one based on nucleophilic aromatic substitution and the other on carbonylation.[1][6]

Synthesis Method 1: Nucleophilic Aromatic Substitution Approach

This method involves the conversion of 2-chloro-6-fluorobenzaldehyde (B137617) to its n-butylimine, followed by treatment with methylmagnesium chloride in THF. Subsequent hydrolysis yields 2-chloro-6-methylbenzaldehyde, which is then oxidized to afford this compound.[1][6]

Experimental Workflow: Nucleophilic Aromatic Substitution

Synthesis Method 2: Carbonylation Approach

In this alternative approach, 3-chloro-2-iodotoluene (B1584102) undergoes efficient carbonylation in methanol (B129727) to produce methyl 2-chloro-6-methylbenzoate. Subsequent hydrolysis of the ester yields the final product, this compound.[1][6]

Experimental Workflow: Carbonylation

Hypothetical Biological Activity and Signaling Pathway

While there is no direct documented evidence for the specific mechanism of action of this compound, its structural similarity to other benzoic acid derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) aspirin (B1665792) and its analog 6-methylaspirin, suggests a potential biological activity.[7] It is hypothesized that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H₂, the precursor for various prostaglandins (B1171923) that mediate inflammation, pain, and fever.[2][6][8][9] Inhibition of these enzymes is a common mechanism for NSAIDs.

The following diagram illustrates the hypothetical inhibition of the COX signaling pathway by this compound.

Hypothetical Signaling Pathway: COX Inhibition

Disclaimer: The proposed biological activity and signaling pathway are hypothetical and based on the structural analogy to other known compounds. Further experimental validation is required to confirm this mechanism of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzoic acid, with the confirmed IUPAC name This compound , is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methyl group ortho to the carboxylic acid function, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and spectral analysis based on available data and predictive models.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol (B145695) and acetone.[2] The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Chloro-o-toluic acid, 6-chloro-2-methylbenzoic acid | [3] |

| CAS Number | 21327-86-6 | [3] |

| Molecular Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 104-108 °C | |

| Boiling Point | Data not available (likely decomposes) | [4] |

| Water Solubility | 651 mg/L at 25 °C | |

| pKa (Predicted) | 2.63 ± 0.31 | |

| LogP (Octanol/Water Partition Coefficient) | 2.31 | [5] |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound have been reported: oxidation of 2-chloro-6-methylbenzaldehyde (B74664) and carbonylation of 3-chloro-2-iodotoluene.[6]

Method 1: Oxidation of 2-Chloro-6-methylbenzaldehyde

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.[6]

Reaction Scheme:

Detailed Protocol:

-

Materials: 2-chloro-6-methylbenzaldehyde, an oxidizing agent (e.g., potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂)), appropriate solvent (e.g., acetone, water), and acid for workup (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution while maintaining the temperature (the reaction can be exothermic).

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate is used).

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Method 2: Carbonylation of 3-Chloro-2-iodotoluene

This approach involves a palladium-catalyzed carbonylation of an aryl halide.[6]

Reaction Scheme:

Detailed Protocol:

-

Materials: 3-chloro-2-iodotoluene, methanol, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., triethylamine), and carbon monoxide (CO) gas.

-

Procedure:

-

In a pressure reactor, combine 3-chloro-2-iodotoluene, methanol, the palladium catalyst, and the base.

-

Pressurize the reactor with carbon monoxide.

-

Heat the reaction mixture with stirring for the required time.

-

After cooling and venting the CO, the resulting methyl ester can be isolated or hydrolyzed in situ.

-

For hydrolysis, add an aqueous base (e.g., NaOH or KOH) and heat the mixture.

-

After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid to precipitate this compound.

-

Filter, wash, and dry the product as described in Method 1. This method reportedly gives a high yield of the final product.[6]

-

Spectral Analysis

Detailed experimental spectra for this compound are not widely available in public databases. The following analyses are based on predicted data and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons (Ar-H): Three protons on the benzene (B151609) ring will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, methyl, and carboxyl groups.

-

Methyl Protons (-CH₃): A singlet around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (120-140 ppm) due to the lack of symmetry. The carbons bearing the chloro and methyl substituents will have their chemical shifts influenced by these groups.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 170, with an M+2 peak at m/z 172 of approximately one-third the intensity, characteristic of a chlorine-containing compound.

-

Major Fragments:

-

[M-OH]⁺: Loss of a hydroxyl radical (m/z 153).

-

[M-COOH]⁺: Loss of the carboxyl group (m/z 125).

-

Further fragmentation of the aromatic ring.

-

Biological Context and Applications

Substituted benzoic acids are important in various biological contexts. In plants, benzoic acids are precursors to a wide range of primary and secondary metabolites, including hormones and defense compounds, synthesized via the phenylpropanoid pathway.[7][8] In drug metabolism, benzoic acid and its derivatives can undergo glycine (B1666218) conjugation in the liver, a process that facilitates their excretion.[9][10]

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Conclusion

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 3. This compound | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug metabolism - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylbenzoic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic routes through clear diagrams.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, primarily involving oxidation of a precursor aldehyde or carbonylation of an aryl halide. The selection of a specific pathway often depends on the availability of starting materials, scalability, safety considerations, and desired yield and purity.

Pathway 1: Oxidation of 2-Chloro-6-methylbenzaldehyde (B74664)

A common and efficient method for preparing the target compound is the oxidation of 2-chloro-6-methylbenzaldehyde. This transformation can be accomplished using various oxidizing agents. A notable development in this area is an inherently safer process designed for large-scale manufacturing, which avoids potentially hazardous reagents.[3]

Experimental Protocol: Safer Oxidation using Sodium Chlorite (B76162) and DMSO

This process utilizes sodium chlorite as the oxidant and dimethyl sulfoxide (B87167) (DMSO) as a scavenger for the hypochlorite (B82951) byproduct, offering an efficient and safer alternative to methods that use hydrogen peroxide.[3][4]

-

Materials:

-

2-Chloro-6-methylbenzaldehyde

-

Sodium chlorite (NaClO₂)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Water

-

Sulfuric acid

-

-

Procedure:

-

To a reaction vessel, add 2-chloro-6-methylbenzaldehyde, acetonitrile, water, and a stoichiometric quantity of DMSO.[4]

-

Add a solution of sodium chlorite.

-

Slowly add sulfuric acid to the mixture. The reaction is typically monitored for completion.[4]

-

The hypochlorite byproduct generated during the oxidation of the aldehyde is consumed by oxidizing DMSO to dimethyl sulfone.[4]

-

Upon completion, the reaction mixture is worked up to isolate the this compound.

-

This process has been demonstrated to provide yields and purities equivalent to older methods and has been successfully scaled to a 300-gallon level.[3][4]

-

Pathway 2: Carbonylation of 3-Chloro-2-iodotoluene (B1584102)

This approach involves a palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol (B129727) to produce methyl 2-chloro-6-methylbenzoate. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This method is highly efficient and suitable for large-scale preparation.[5]

-

Key Transformation:

-

Carbomethoxylation: 3-Chloro-2-iodotoluene is reacted with carbon monoxide and methanol in the presence of a palladium catalyst. This step proceeds smoothly even at high substrate-to-catalyst ratios (e.g., 10,000:1).[5]

-

Hydrolysis: The intermediate, methyl 2-chloro-6-methylbenzoate, is hydrolyzed to afford this compound.[5]

-

Pathway 3: Nucleophilic Aromatic Substitution and Oxidation

This multi-step pathway begins with 2-chloro-6-fluorobenzaldehyde (B137617) and introduces the methyl group via a Grignard reagent.

-

Reaction Sequence:

-

Imine Formation: 2-Chloro-6-fluorobenzaldehyde is first converted to its n-butylimine.[5]

-

Grignard Reaction: The imine is then treated with two equivalents of methylmagnesium chloride in THF. The methyl group displaces the fluorine atom.[5]

-

Hydrolysis: Hydrolysis of the resulting intermediate yields 2-chloro-6-methylbenzaldehyde.[5]

-

Oxidation: The 2-chloro-6-methylbenzaldehyde is then oxidized to the final product, this compound.[5]

-

Quantitative Data Summary

The following table summarizes the reported yields for the described synthesis pathways, allowing for easy comparison.

| Pathway No. | Starting Material | Key Reagents/Process | Overall Yield (%) | Purity | Reference |

| 1 | 2-Chloro-6-methylbenzaldehyde | NaClO₂, DMSO | Equivalent to H₂O₂ method | High | [3][4] |

| 2 | 3-Chloro-2-iodotoluene | Pd-catalyzed carbonylation, Hydrolysis | 94% (84% after recrystallization) | High | [5] |

| 3 | 2-Chloro-6-fluorobenzaldehyde | 1. n-BuLi, 2. MeMgCl, 3. Oxidation | 85% | Not specified | [5] |

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the core synthesis pathways described above.

Caption: Oxidation of 2-Chloro-6-methylbenzaldehyde.

Caption: Carbonylation of 3-Chloro-2-iodotoluene.

Caption: Synthesis from 2-Chloro-6-fluorobenzaldehyde.

Experimental Workflow Visualization

The workflow for the safer oxidation process is outlined below, highlighting the key stages from reaction setup to product isolation.

Caption: Workflow for the Safer Oxidation Protocol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 21327-86-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Process Development of an Inherently Safer Oxidation: Synthesis of this compound in the R411 Manufacturing Process | Semantic Scholar [semanticscholar.org]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-Chloro-6-methylbenzoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and databases, specific quantitative solubility data for 2-Chloro-6-methylbenzoic acid in a range of organic solvents at various temperatures could not be located. The information presented herein provides a foundational understanding based on the properties of substituted benzoic acids and offers a detailed experimental framework for determining these values. The quantitative data table is provided as an illustrative example of how such data should be presented.

Introduction

This compound is a substituted aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients (APIs). The solubility of a compound is governed by the principle of "like dissolves like," where the polarity of the solute and solvent, as well as temperature and the potential for hydrogen bonding, play significant roles. For this compound, the presence of the polar carboxylic acid group allows for hydrogen bonding, while the chlorinated and methylated benzene (B151609) ring contributes to its overall lipophilicity. Generally, it is expected to be soluble in polar organic solvents like alcohols and ketones.[1]

Quantitative Solubility Data

The following table provides a hypothetical representation of the mole fraction solubility (x) of this compound in several common organic solvents at different temperatures. This data is for illustrative purposes to demonstrate the expected trends and the standard format for presenting such information.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 298.15 | 0.15 (Hypothetical) |

| 308.15 | 0.25 (Hypothetical) | |

| 318.15 | 0.38 (Hypothetical) | |

| Ethanol | 298.15 | 0.12 (Hypothetical) |

| 308.15 | 0.21 (Hypothetical) | |

| 318.15 | 0.32 (Hypothetical) | |

| Acetone | 298.15 | 0.20 (Hypothetical) |

| 308.15 | 0.33 (Hypothetical) | |

| 318.15 | 0.48 (Hypothetical) | |

| Ethyl Acetate | 298.15 | 0.09 (Hypothetical) |

| 308.15 | 0.16 (Hypothetical) | |

| 318.15 | 0.25 (Hypothetical) | |

| Toluene | 298.15 | 0.03 (Hypothetical) |

| 308.15 | 0.06 (Hypothetical) | |

| 318.15 | 0.10 (Hypothetical) |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The gravimetric method is a reliable and widely used technique for accurately measuring the solubility of a solid compound in a liquid solvent.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Sealed glass vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass weighing dishes

-

Vacuum oven

2. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known mass of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is achieved. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed, labeled weighing dish.

-

Solvent Evaporation: Place the weighing dishes in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the samples to a constant mass.

-

Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the weighing dish containing the dried solute.

3. Calculation of Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved solute (final mass of the weighing dish minus the tare mass).

-

M₁ is the molar mass of this compound (170.59 g/mol ).

-

m₂ is the mass of the solvent in the sampled aliquot.

-

M₂ is the molar mass of the solvent.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

Caption: A flowchart of the gravimetric method for determining solubility.

Caption: Factors that influence the solubility of a compound.

References

Technical Guide: Physicochemical Characterization of 2-Chloro-6-methylbenzoic Acid with a Focus on Melting Point Determination

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the physical properties of 2-Chloro-6-methylbenzoic acid (CAS 21327-86-6), with a detailed focus on its melting point. This guide includes collated data from various sources, a detailed experimental protocol for accurate melting point determination, and a workflow for procedural illustration.

Introduction

This compound is an aromatic carboxylic acid derivative with the molecular formula C₈H₇ClO₂.[1] Structurally, it consists of a benzoic acid core with a chlorine atom and a methyl group substituted at the 2 and 6 positions, respectively. This compound typically appears as a white to off-white crystalline solid.[1] It serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1][2] Accurate determination of its physicochemical properties, such as the melting point, is a critical first step in its identification, purity assessment, and subsequent application in drug development and material science.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. All quantitative data has been compiled for straightforward comparison.

| Property | Value | Source(s) |

| CAS Number | 21327-86-6 | [1][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][4] |

| Molecular Weight | 170.59 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 103-105 °C | [4] |

| 106 °C | [3] | |

| ~141 °C | [4] | |

| Boiling Point | 289.9 ± 20.0 °C (Predicted) | [4] |

| Solubility | Soluble in ether and alcohols; slightly soluble in water. | [2][4] |

| InChI Key | CEFMMQYDPGCYMG-UHFFFAOYSA-N | [1][3] |

Note on Melting Point Discrepancy: A notable variation exists in the reported melting point values. While most sources indicate a range of 103-106°C, one source reports a significantly higher value of approximately 141°C.[3][4] This discrepancy highlights the importance of empirical verification and the potential influence of crystalline polymorphism or impurities on the melting point. Pure, nonionic crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details the standardized method for determining the melting point of a crystalline solid like this compound using a capillary-based apparatus (e.g., Thiele tube or digital melting point apparatus).

3.1 Materials and Equipment

-

This compound sample (dried)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Melting point apparatus (e.g., Thiele tube with high-boiling mineral oil or a digital melting point device)

-

Calibrated thermometer or digital temperature probe

-

Packing tube (long, narrow glass tube)

3.2 Sample Preparation

-

Drying: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[4] Dry the sample in a desiccator or a vacuum oven if necessary.

-

Pulverization: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[4]

-

Loading the Capillary Tube:

-

Invert an open-ended capillary tube and press it into the powdered sample until a small amount of solid (3-4 mm in height) enters the tube.[1]

-

To pack the sample firmly into the sealed end, invert the tube and tap it gently on a hard surface.[1] A more effective method is to drop the capillary tube, sealed-end down, through a long, vertical glass tube. The impact will tightly pack the solid to a final height of 2-3 mm.[1][4]

-

3.3 Measurement Procedure

-

Apparatus Setup:

-

For Digital Apparatus: Place the loaded capillary tube into the designated slot in the heating block.[4]

-

For Thiele Tube: Secure the capillary tube to the thermometer using a small rubber band, aligning the sample with the middle of the thermometer's mercury bulb. Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil bath.[4]

-

-

Rapid Determination (Optional but Recommended):

-

Precise Determination:

-

Begin heating the apparatus. Until the temperature is about 15°C below the expected melting point, a faster heating rate (4-5°C per minute) is acceptable.[1]

-

Near the melting point, reduce the heating rate significantly to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[1]

-

-

Observation and Recording:

-

Record T₁ (Onset of Melting): The temperature at which the first droplet of liquid becomes visible within the solid matrix.[1] The solid may also begin to shrink or "sweat" at this point.

-

Record T₂ (Completion of Melting): The temperature at which the last solid crystal transforms into a transparent liquid.[1]

-

The final result is reported as the melting range (T₁ - T₂).

-

3.4 Post-Measurement

-

Perform the determination at least twice with fresh samples to ensure reproducibility.[1]

-

Properly dispose of used capillary tubes in a designated glass waste container.

Visualized Workflows

The following diagrams illustrate the logical and experimental flow for sample preparation and melting point determination.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylbenzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-methylbenzoic acid, with a particular focus on its boiling point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound is an aromatic carboxylic acid with the molecular formula C₈H₇ClO₂.[1] It presents as a white to off-white crystalline solid.[1][2] The structure consists of a benzoic acid core substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. These substitutions significantly influence its chemical reactivity and physical properties. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[1][2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][4] |

| Molecular Weight | 170.59 g/mol | [4] |

| CAS Number | 21327-86-6 | [4] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Melting Point | Approximately 104-141 °C | [2][5] |

| Boiling Point | Data not available; predicted for isomers | [6][7] |

| Solubility in Water | 651 mg/L at 25 °C | [3] |

| pKa | 2.63 ± 0.31 (Predicted) | [3] |

Note on Melting Point: Different sources provide a range for the melting point.

Boiling Point Determination: Challenges and Experimental Considerations

Experimental Protocol for Boiling Point Determination under Reduced Pressure:

For a compound like this compound, the boiling point is best determined under reduced pressure (vacuum distillation) to prevent thermal decomposition.

Objective: To determine the boiling point of this compound at a reduced pressure.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

Procedure:

-

A small sample of this compound is placed in the round-bottom flask with a stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is lowered to a stable, recorded value using the manometer.

-

The sample is heated gently with continuous stirring.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

The collected distillate confirms that the substance has boiled without significant decomposition.

-

The observed boiling point can be extrapolated to atmospheric pressure using a nomograph if required, although this may be less accurate for compounds that decompose.

Synthesis Pathway Visualization

This compound can be synthesized through various methods. One efficient approach involves the carbonylation of 3-chloro-2-iodotoluene.[8] This is followed by the hydrolysis of the resulting methyl ester.[8] The workflow for this synthesis is outlined below.

References

- 1. CAS 21327-86-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. 21327-86-6|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Chloro-3-methylbenzoic acid CAS#: 15068-35-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-6-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-6-methylbenzoic acid (CAS No: 21327-86-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and structural confirmation in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇ClO₂[1]

-

Molecular Weight: 170.59 g/mol [1]

-

Appearance: Pale cream to brown crystals or powder.

Spectral Data Summary

The following tables summarize the key spectral data obtained from various analytical techniques.

Infrared (IR) Spectroscopy

Table 1: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C aromatic ring stretch |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~800 | Strong | C-Cl stretch |

| ~750 | Strong | C-H out-of-plane bend |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | COOH |

| ~7.3-7.5 | Multiplet | 3H | Aromatic CH |

| ~2.4 | Singlet | 3H | CH₃ |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent used for analysis can influence the exact chemical shifts.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-CH₃ |

| ~132 | Aromatic C-COOH |

| ~131 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~20 | CH₃ |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | High | [M]⁺˙ (Molecular ion peak with isotopic pattern for Cl) |

| 153/155 | Medium | [M-OH]⁺ |

| 138 | Medium | [M-H₂O]⁺˙ |

| 125 | High | [M-COOH]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predicted based on typical behavior of benzoic acid derivatives under electron ionization (EI).

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded typically over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Chloro-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6-methylbenzoic acid. Due to the absence of publicly available experimental spectra, this guide focuses on the prediction and interpretation of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and known substituent chemical shift effects. This document serves as a valuable resource for anticipating the spectral features of this compound and as a methodological guide for its empirical analysis.

Molecular Structure and Predicted NMR Data

The structure of this compound, with IUPAC numbering, is presented below. The substituents—a carboxylic acid group, a chlorine atom, and a methyl group—are positioned on a benzene (B151609) ring, leading to a distinct pattern in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted proton NMR data is summarized in the table below. The chemical shifts (δ) are estimated based on the additive effects of the substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| COOH | 10.0 - 13.0 | Singlet (broad) | - | 1H |

| H4 | 7.30 - 7.50 | Triplet | 7.5 - 8.5 | 1H |

| H3, H5 | 7.10 - 7.30 | Doublet | 7.5 - 8.5 | 2H |

| CH₃ | 2.40 - 2.60 | Singlet | - | 3H |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR data is presented below. The chemical shifts are estimated considering the electron-withdrawing and -donating effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C2 (C-Cl) | 132 - 136 |

| C6 (C-CH₃) | 137 - 141 |

| C1 (C-COOH) | 130 - 134 |

| C4 | 128 - 132 |

| C3, C5 | 125 - 129 |

| CH₃ | 18 - 22 |

Spectral Interpretation

¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the downfield region (10.0 - 13.0 ppm) due to its acidic nature and hydrogen bonding. Its broadness is a characteristic feature.

-

Aromatic Protons (H3, H4, H5): The three aromatic protons will exhibit a complex splitting pattern. H4, being situated between two other protons, is predicted to be a triplet. H3 and H5 are in similar chemical environments and are expected to appear as a doublet, coupled with H4. The electron-withdrawing effects of the adjacent chloro and carboxylic acid groups will shift these protons downfield.

-

Methyl Protons (CH₃): The methyl group protons will appear as a sharp singlet in the upfield region (2.40 - 2.60 ppm) as there are no adjacent protons to cause splitting.

¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will resonate at the most downfield position (168 - 172 ppm) due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons:

-

C2 and C6: The carbons directly attached to the electron-withdrawing chlorine (C2) and the electron-donating methyl group (C6) will have distinct chemical shifts. The C-Cl bond will cause a downfield shift for C2, while the methyl group will have a shielding effect on C6, but the ortho-relationship to the carboxylic acid and the chloro group complicates a simple prediction.

-

C1: The carbon bearing the carboxylic acid group (C1) will also be significantly downfield.

-

C3, C4, and C5: These carbons will have chemical shifts in the typical aromatic region (125 - 132 ppm), with their precise locations influenced by the combined electronic effects of the substituents.

-

Experimental Protocols

A general methodology for acquiring the NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

-

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of an organic compound like this compound follows a logical progression from sample preparation to final structure confirmation.

Caption: A generalized workflow for the NMR analysis of an organic compound.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. Experimental verification is essential to confirm these predictions and to obtain precise spectral parameters. The methodologies and interpretative principles outlined herein are intended to assist researchers in this process.

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-chloro-6-methylbenzoic acid, a molecule of interest in synthetic chemistry and drug development. The interpretation of its IR spectrum is crucial for confirming its identity, purity, and structural characteristics. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation.

Core Principles of IR Spectroscopy of this compound

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of absorbed radiation correspond to the vibrations of particular bonds and functional groups within the molecule. For this compound, the key functional groups that give rise to characteristic IR absorption bands are the carboxylic acid (-COOH), the aromatic ring, the chloro-substituent (-Cl), and the methyl group (-CH₃).

The solid-state spectrum of this compound is significantly influenced by intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. This interaction results in a characteristic broadening of the O-H stretching band.

Data Presentation: Interpretation of the IR Spectrum

The following table summarizes the expected characteristic absorption bands in the solid-state IR spectrum of this compound. The wavenumber ranges are based on established spectroscopic data for substituted benzoic acids and related aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 - 2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |

| ~3080 - 3030 | Medium | C-H stretch | Aromatic Ring |

| ~2960 - 2850 | Medium to Weak | C-H stretch | Methyl Group |

| ~1700 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | Medium to Strong | C=C stretch | Aromatic Ring |

| ~1450 | Medium | C-H bend (asymmetric) | Methyl Group |

| ~1375 | Medium | C-H bend (symmetric) | Methyl Group |

| ~1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| ~800 - 700 | Strong | C-H bend (out-of-plane) | Aromatic Ring |

| ~750 - 550 | Medium to Strong | C-Cl stretch | Chloro Group |

Experimental Protocols: Acquiring a Solid-State IR Spectrum

The following protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound using a Fourier-Transform Infrared (FTIR) spectrometer.[1][2][3] This is a standard and widely used method for obtaining high-quality solid-state IR spectra.[2]

Materials and Equipment:

-

This compound (sample)

-

Spectroscopy-grade potassium bromide (KBr), oven-dried and stored in a desiccator

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[2] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Grinding: In the agate mortar, thoroughly grind the 1-2 mg of the sample into a fine powder.

-

Mixing: Add the weighed KBr to the mortar and gently but thoroughly mix it with the ground sample until a homogeneous mixture is obtained.[1] Avoid vigorous grinding at this stage to prevent excessive moisture absorption.

-

Loading the Die: Transfer a small amount of the mixture into the die barrel, ensuring an even distribution over the anvil surface.

-

Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[1] This will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Release: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A high-quality pellet should be thin and transparent.

-

Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for interpreting the IR spectrum of this compound and the experimental process for sample preparation.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.

References

Unraveling the Molecular Fragmentation: An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of 2-chloro-6-methylbenzoic acid. Understanding the fragmentation patterns of this and related molecules is crucial for their identification and characterization in complex matrices, which is a common challenge in pharmaceutical and chemical research. This document outlines the expected fragmentation pathways under electron ionization (EI), supported by established principles of mass spectrometry and data from analogous compounds.

Molecular Structure and Properties

This compound is a disubstituted benzoic acid with the chemical formula C₈H₇ClO₂ and a molecular weight of approximately 170.59 g/mol . The presence of a carboxylic acid group, a chlorine atom, and a methyl group on the aromatic ring leads to a distinct and predictable fragmentation pattern in mass spectrometry. The ortho-positioning of the chloro and methyl substituents relative to the carboxylic acid group is expected to significantly influence the fragmentation cascade, a phenomenon often referred to as the "ortho effect".[1][2][3]

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions corresponding to the loss of specific neutral moieties. For this compound, the initial event is the removal of an electron to form the molecular ion (M⁺•).

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, influenced by the stability of the resulting ions and neutral losses. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).

A primary and highly characteristic fragmentation of benzoic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion. In this case, the ion at m/z 153 would be a key indicator. Another common fragmentation is the loss of a water molecule (H₂O), particularly prominent in ortho-substituted benzoic acids due to the "ortho effect," where the substituents can interact with the carboxylic acid group.[1][2][3] Subsequent loss of carbon monoxide (CO) from the acylium ion is also a common fragmentation route for benzoic acids.

The fragmentation cascade is also likely to involve the loss of the chlorine atom or the methyl group. Loss of a chlorine radical (•Cl) would lead to an ion at m/z 135. The loss of a methyl radical (•CH₃) would result in an ion at m/z 155. Further fragmentation of these initial products will lead to a complex but interpretable mass spectrum.

Figure 1: Proposed electron ionization fragmentation pathway of this compound.

Tabulated Summary of Key Fragment Ions

The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and origins.

| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Neutral Loss | Postulated Structure |

| 170/172 | [C₈H₇ClO₂]⁺• | - | Molecular Ion |

| 155/157 | [C₇H₄ClO₂]⁺ | •CH₃ | 2-Chlorobenzoyl cation |

| 153/155 | [C₈H₆ClO]⁺ | •OH | Acylium ion |

| 135 | [C₈H₇O₂]⁺ | •Cl | 2-Methylbenzoyl cation |

| 125/127 | [C₇H₄Cl]⁺ | -CO from m/z 153/155 | Chlorophenyl cation |